molecular formula C19H15BrN4O4S B4637739 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

Cat. No.: B4637739
M. Wt: 475.3 g/mol
InChI Key: FEWHLHJBHCJNOE-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound that features a combination of bromophenyl, pyrimidinyl, sulfanyl, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH^-, NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O4S/c1-28-14-6-7-16(17(10-14)24(26)27)22-18(25)11-29-19-21-9-8-15(23-19)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWHLHJBHCJNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 2
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 3
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 4
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 5
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

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